molecular formula C10H9ClN2O B8475655 [1-(3-Chloro-phenyl)-1H-imidazol-4-yl]-methanol

[1-(3-Chloro-phenyl)-1H-imidazol-4-yl]-methanol

Cat. No. B8475655
M. Wt: 208.64 g/mol
InChI Key: CCOMFUIKIQUCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(3-Chloro-phenyl)-1H-imidazol-4-yl]-methanol is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(3-Chloro-phenyl)-1H-imidazol-4-yl]-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(3-Chloro-phenyl)-1H-imidazol-4-yl]-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[1-(3-Chloro-phenyl)-1H-imidazol-4-yl]-methanol

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

[1-(3-chlorophenyl)imidazol-4-yl]methanol

InChI

InChI=1S/C10H9ClN2O/c11-8-2-1-3-10(4-8)13-5-9(6-14)12-7-13/h1-5,7,14H,6H2

InChI Key

CCOMFUIKIQUCQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(N=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the general method described in example 293, 3-chloroaniline was reacted with triethyl orthoformate, ethyl nitroacetate and acetic acid followed by treatment with triethyl orthoformate, iron and acetic acid and subsequent alkaline hydrolysis. The isolated acid was directly reduced according to example 264, by reaction with BH3 THF complex followed by hydrolytic workup and the title compound was obtained as an off-white crystalline solid. Mp. 78-79° C. (H2O), MS: m/e=209 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.